3-Azido-5-(trifluoromethyl)pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azido-5-(trifluoromethyl)pyridine-2-carbonitrile is a chemical compound with the molecular formula C7H2F3N5 and a molecular weight of 213.12 g/mol . It is characterized by the presence of an azido group, a trifluoromethyl group, and a pyridine ring with a carbonitrile substituent. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and organic synthesis.
Preparation Methods
The synthesis of 3-Azido-5-(trifluoromethyl)pyridine-2-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Introduction of the Trifluoromethyl Group: A trifluoromethyl group is introduced into the pyridine ring using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Azidation: The azido group is introduced through a nucleophilic substitution reaction, often using sodium azide as the azidating agent.
Formation of the Carbonitrile Group: The carbonitrile group is introduced through a reaction with cyanogen bromide or similar reagents.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-Azido-5-(trifluoromethyl)pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.
Reduction: The azido group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include amines, nitro compounds, and various heterocycles.
Scientific Research Applications
3-Azido-5-(trifluoromethyl)pyridine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of biological pathways and enzyme mechanisms.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antiviral and anticancer properties.
Industry: The compound is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Azido-5-(trifluoromethyl)pyridine-2-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioconjugation and drug development .
Comparison with Similar Compounds
Similar compounds to 3-Azido-5-(trifluoromethyl)pyridine-2-carbonitrile include:
5-Amino-2-(trifluoromethyl)pyridine: This compound has an amino group instead of an azido group and is used in similar applications.
2-Amino-5-(trifluoromethyl)pyridine: Another similar compound with an amino group, used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its azido group, which provides distinct reactivity and versatility in synthetic applications.
Properties
IUPAC Name |
3-azido-5-(trifluoromethyl)pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F3N5/c8-7(9,10)4-1-5(14-15-12)6(2-11)13-3-4/h1,3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXWNPFAIHNXSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N=[N+]=[N-])C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.